molecular formula C22H21Cl2NO5 B12729850 L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- CAS No. 114668-70-1

L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)-

Cat. No.: B12729850
CAS No.: 114668-70-1
M. Wt: 450.3 g/mol
InChI Key: ZVMRXRFVQRLTIW-QEJZJMRPSA-N
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Description

L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- is a complex organic compound with a unique structure that combines elements of L-Alanine and a benzoyl-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- typically involves multiple steps, starting with the preparation of the benzoyl-dichlorophenoxy group. This group is then reacted with cyclopentyl carbonyl chloride under controlled conditions to form the intermediate product. The final step involves coupling this intermediate with L-Alanine in the presence of a suitable catalyst to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl-dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl-dichlorophenoxy group may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1R-trans)-: A stereoisomer with a different spatial arrangement.

    L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-cis)-: Another stereoisomer with a different configuration.

Uniqueness

The uniqueness of L-Alanine, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

114668-70-1

Molecular Formula

C22H21Cl2NO5

Molecular Weight

450.3 g/mol

IUPAC Name

(2S)-2-[[(1S,3S)-3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentanecarbonyl]amino]propanoic acid

InChI

InChI=1S/C22H21Cl2NO5/c1-12(22(28)29)25-21(27)14-7-8-15(11-14)30-17-10-9-16(18(23)19(17)24)20(26)13-5-3-2-4-6-13/h2-6,9-10,12,14-15H,7-8,11H2,1H3,(H,25,27)(H,28,29)/t12-,14-,15-/m0/s1

InChI Key

ZVMRXRFVQRLTIW-QEJZJMRPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H]1CC[C@@H](C1)OC2=C(C(=C(C=C2)C(=O)C3=CC=CC=C3)Cl)Cl

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC(C1)OC2=C(C(=C(C=C2)C(=O)C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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